(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Description

Structural Identification and Nomenclature

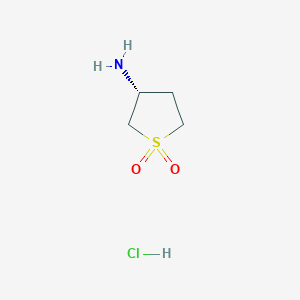

The structural framework of this compound consists of a saturated five-membered heterocyclic ring containing sulfur, with the sulfur atom bearing two oxygen atoms in a dioxide configuration, commonly referred to as a sulfone group. The International Union of Pure and Applied Chemistry name for this compound is (3R)-1,1-dioxothiolan-3-amine hydrochloride, reflecting its systematic nomenclature based on the thiolane ring system. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as NC(C1)CCS1(=O)=O.Cl, which clearly delineates the connectivity pattern and functional group arrangement.

The stereochemical designation (R) refers to the absolute configuration at the carbon-3 position bearing the amino group, determined according to the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for the compound's biological activity and its performance in asymmetric catalytic processes. The compound exhibits a computed topological polar surface area of 60.16 square angstroms and a logarithm of the partition coefficient between octanol and water of -0.446, indicating its hydrophilic nature. The presence of three hydrogen bond acceptors and one hydrogen bond donor contributes to its solubility characteristics and intermolecular interaction capabilities.

The three-dimensional conformation of the molecule features a puckered five-membered ring, where the sulfur dioxide group occupies an approximately tetrahedral geometry. The amino group at the 3-position extends from the ring in a configuration that allows for optimal hydrogen bonding interactions. X-ray crystallographic studies of related compounds have revealed that the sulfone group can participate in intramolecular interactions, contributing to the overall stability of the molecular conformation.

Historical Development in Heterocyclic Sulfone Chemistry

The development of heterocyclic sulfone chemistry traces its origins to the mid-20th century when researchers began exploring sulfur-containing heterocycles as potential pharmaceutical intermediates and synthetic building blocks. The sulfolane family, including tetrahydrothiophene dioxide derivatives, gained prominence through the pioneering work at Shell Oil Company in the 1960s, where sulfolane itself was developed as an industrial solvent. This early work established fundamental synthetic methodologies for constructing sulfone-containing heterocycles through the oxidation of corresponding sulfides and the cyclization of appropriate precursors.

The synthesis of tetrahydrothiophene dioxides typically involves the controlled oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents. Historical methods demonstrated that the oxidation process could be controlled to selectively produce either the sulfoxide or sulfone, with temperature and reaction conditions playing crucial roles in determining the outcome. Early researchers discovered that the first oxidation to sulfoxide occurs at lower temperatures, while the subsequent oxidation to sulfone requires elevated temperatures, providing a means for stepwise conversion and reaction control.

The introduction of amino functionality into the tetrahydrothiophene dioxide framework represented a significant advancement in the field, as it provided access to compounds with enhanced reactivity and broader synthetic utility. The development of stereoselective synthesis methods for obtaining enantiomerically pure forms of 3-aminotetrahydrothiophene 1,1-dioxide marked a milestone in the evolution of this chemistry. These advances were driven by the growing recognition of the importance of stereochemistry in pharmaceutical applications and the need for efficient methods to access chiral building blocks.

Contemporary developments in heterocyclic sulfone chemistry have been influenced by advances in organocatalysis and asymmetric synthesis. The recognition that sulfone-containing heterocycles could serve as both substrates and catalysts in organic transformations has led to renewed interest in their synthesis and applications. Recent work has demonstrated that these compounds can participate in complex cascade reactions, forming multiple stereocenters with high selectivity and providing access to architecturally complex molecules.

Role in Contemporary Organocatalytic Systems

The integration of this compound into modern organocatalytic systems has opened new avenues for asymmetric synthesis and the construction of complex molecular architectures. Contemporary research has demonstrated that heterocyclic sulfones, including tetrahydrothiophene dioxide derivatives, can function effectively as chiral auxiliaries and catalytic components in various transformations. The unique combination of the sulfone group's electron-withdrawing properties and the amino group's nucleophilic character creates opportunities for diverse catalytic applications.

Recent investigations have revealed that tetrahydrothiophene dioxide derivatives can participate in organocatalytic domino reactions, enabling the formation of multiple bonds and stereocenters in a single synthetic operation. These processes typically involve Michael addition reactions followed by aldol condensations or other carbon-carbon bond-forming events, resulting in the construction of highly functionalized products with excellent stereochemical control. The sulfone group plays a crucial role in stabilizing intermediate species and directing the stereochemical outcome of these transformations.

The development of enantioselective dearomatization reactions has provided another important application area for heterocyclic sulfones in organocatalysis. These transformations allow for the conversion of aromatic substrates into complex three-dimensional structures while establishing multiple stereocenters with high selectivity. The incorporation of tetrahydrothiophene dioxide motifs into catalyst design has proven particularly effective for controlling the stereochemical outcome of these challenging transformations.

Contemporary research has also explored the use of heterocyclic sulfones in the synthesis of pharmaceutical intermediates and bioactive compounds. The structural rigidity provided by the sulfone group, combined with the versatile reactivity of the amino functionality, makes these compounds valuable building blocks for drug discovery applications. The ability to introduce various substituents through nucleophilic substitution and coupling reactions provides access to libraries of structurally diverse compounds for biological evaluation.

The emergence of bifunctional organocatalysts incorporating sulfone motifs has represented a significant advancement in catalyst design. These systems combine the hydrogen-bonding capabilities of the amino group with the electronic properties of the sulfone, creating catalysts capable of activating multiple reaction partners simultaneously. This dual activation mode has proven particularly effective for promoting challenging transformations that require precise control over both nucleophile and electrophile activation.

Properties

IUPAC Name |

(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as brinzolamide, a carbonic anhydrase inhibitor, have been reported to target carbonic anhydrase ii (ca-ii) and are used to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma.

Mode of Action

For instance, Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor.

Biological Activity

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H10ClNO2S and a molecular weight of approximately 185.67 g/mol. The compound features a tetrahydrothiophene ring that incorporates both sulfur and nitrogen functionalities, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Tetrahydrothiophene is often used as the base structure.

- Reagents : Common reagents include sodium hypochlorite for oxidation and various amines for substitution reactions.

- Isolation : The product is usually isolated as a hydrochloride salt to enhance solubility in aqueous solutions.

These methods underscore the compound's versatility in synthetic organic chemistry .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its potential to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades GABA, a crucial neurotransmitter .

In vitro studies have shown that certain derivatives of tetrahydrothiophene can act as potent inhibitors of GABA-AT, with some compounds exhibiting up to eight times greater efficiency than vigabatrin, the only FDA-approved GABA-AT inhibitor . This inhibition can lead to increased levels of GABA in the brain, potentially offering therapeutic benefits for neurological disorders such as epilepsy and anxiety.

Case Studies

- Study on NRF2 Activation : A recent study evaluated the effects of various analogs of (R)-3-Aminotetrahydrothiophene 1,1-dioxide on activating the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress. Several compounds were identified as non-cytotoxic activators of ARE transcriptional activity, indicating their potential for therapeutic applications without inducing cell death .

- In Vitro Characterization : Another investigation focused on optimizing the structure of related compounds to enhance their biological activity. The results indicated that specific modifications could significantly improve the efficacy and potency of these compounds in activating NRF2-dependent pathways while maintaining low cytotoxicity .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C4H10ClNO2S | Inhibits GABA-AT | Hydrochloride salt for enhanced solubility |

| (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide | C5H12N2O2S | Varies from (R) form | Enantiomeric differences affect activity |

| 4-Aminobutanamide | C4H10N2O | Modulates neurotransmitter levels | Different functional groups |

Scientific Research Applications

Medicinal Chemistry Applications

1. RORγt Modulation:

Recent studies have identified (R)-3-aminotetrahydrothiophene 1,1-dioxide derivatives as modulators of the nuclear receptor RORγt, which is implicated in inflammatory and autoimmune diseases. The compound exhibits inverse agonism, influencing protein conformation and stability. This modulation is crucial for developing treatments for conditions such as rheumatoid arthritis and psoriasis .

2. Anticancer Activity:

The compound's derivatives have been evaluated for their anticancer properties. In vitro assays demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests a potential role in developing new cancer therapies .

3. Neuroprotective Effects:

Research indicates that (R)-3-aminotetrahydrothiophene 1,1-dioxide may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neural cells .

Agricultural Applications

1. Pest Control:

The compound has been explored for its efficacy as an agrochemical agent against various pests. Its structure allows it to interact with biological systems of insects, potentially leading to effective pest management strategies that are less harmful to non-target species .

2. Plant Growth Regulation:

Studies have shown that (R)-3-aminotetrahydrothiophene 1,1-dioxide can influence plant growth and development. It may act as a growth regulator, enhancing crop yields under specific environmental conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: RORγt Modulators

A study focused on synthesizing (R)-3-aminotetrahydrothiophene 1,1-dioxide derivatives revealed their binding affinity to RORγt through TR-FRET assays. The results indicated that these compounds could serve as potent inverse agonists, providing a foundation for further drug development targeting inflammatory diseases .

Case Study 2: Anticancer Properties

In vitro testing of selected derivatives showed significant inhibition of breast cancer cell lines. The study highlighted the importance of specific structural features in enhancing anticancer activity, paving the way for new therapeutic agents in oncology .

Case Study 3: Agricultural Efficacy

Field trials demonstrated that formulations containing (R)-3-aminotetrahydrothiophene 1,1-dioxide effectively reduced pest populations while promoting plant health. This dual action underscores its potential as a sustainable agricultural input .

Comparison with Similar Compounds

Substituted Amine Derivatives

Several analogs feature substitutions on the amine group or thiophene ring:

Key Observations :

- Ring Size : Expanding the ring to six members (e.g., thiopyran derivatives) increases molecular weight and alters conformational flexibility .

- Stereochemistry : The (R)-enantiomer is explicitly marketed, while the (S)-enantiomer (CAS: 935455-28-0) is also available, highlighting enantioselective applications .

Physicochemical Properties

- Melting Point : The parent compound melts at 208–209°C, higher than most analogs due to its compact structure and ionic hydrochloride form .

- Solubility : Hydrochloride salts generally exhibit good water solubility, but bulkier substituents (e.g., allyl groups) may reduce it .

- Stability : Sulfone moieties enhance oxidative stability compared to sulfides, critical for long-term storage .

Preparation Methods

Michael Addition Route Using Methyl 3-Sulfolene-3-carboxylate

A prominent method involves the Michael addition of an amine to methyl 3-sulfolene-3-carboxylate as the starting material. The synthetic sequence is as follows:

Michael Addition: Isobutylamine is added to methyl 3-sulfolene-3-carboxylate to yield a key intermediate (compound 5 in the referenced study) containing the amino group at the 3-position of the tetrahydrothiophene ring.

Protection of the Amine: The secondary amine is protected using a tert-butyloxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Reduction: The methyl ester is reduced to the corresponding aldehyde (compound 7) using appropriate reducing agents.

Grignard Reaction: The aldehyde reacts with 3,4-dichlorophenylmagnesium bromide to form a secondary alcohol (compound 8).

Oxidation: The secondary alcohol is oxidized to a ketone (compound 9) using Dess–Martin periodinane oxidation.

Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the desired ketone intermediate (compound 10).

Hydrolysis and Coupling: Hydrolysis of the intermediate (compound 5) followed by amide coupling using HATU reagent affords amide derivatives (compound 12).

This sequence allows for the introduction of the amino group and subsequent functionalization while maintaining the sulfone ring integrity.

Asymmetric Synthesis and Resolution

To obtain the (R)-enantiomer specifically, asymmetric catalytic methods or chiral resolution techniques are employed:

Chiral Catalysis: Enantioselective Michael additions or reductions using chiral catalysts or auxiliaries can induce stereoselectivity at the 3-position amino group.

Resolution: Diastereomeric salt formation or chromatographic separation of enantiomers after synthesis can isolate the (R)-enantiomer.

Although specific asymmetric methods for this compound are less detailed in the literature, these general approaches are standard in chiral sulfone chemistry.

Reaction Conditions and Optimization

The synthetic steps require careful optimization of reaction conditions to maximize yield and stereoselectivity:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Michael Addition | Isobutylamine, methyl 3-sulfolene-3-carboxylate | Mild conditions, monitored by TLC |

| Amine Protection | Boc anhydride, base (e.g., triethylamine) | Ensures amine stability |

| Reduction | DIBAL-H or similar reducing agent | Controlled temperature to avoid over-reduction |

| Grignard Addition | 3,4-Dichlorophenylmagnesium bromide | Anhydrous conditions, inert atmosphere |

| Oxidation | Dess–Martin periodinane | Mild, selective oxidation of alcohol to ketone |

| Deprotection | TFA in dichloromethane | Efficient Boc removal |

| Amide Coupling | HATU, DIPEA, DMF | High coupling efficiency |

Optimization studies revealed that protecting the amine prior to reduction and Grignard addition is crucial to prevent side reactions and improve overall yield.

Research Findings and Comparative Analysis

Recent studies have focused on optimizing the synthetic route for better yields and functional group tolerance. Key findings include:

The Michael addition step is highly efficient and provides a versatile intermediate for further functionalization.

Boc protection is essential for the stability of intermediates during oxidation and coupling steps.

Dess–Martin oxidation offers a mild and selective method for converting secondary alcohols to ketones without affecting the sulfone moiety.

The use of HATU coupling reagent facilitates amide bond formation under mild conditions, preserving stereochemical integrity.

Hydrochloride salt formation improves the compound's stability and handling properties, making it suitable for pharmaceutical applications.

Summary Table of Preparation Method

| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Methyl 3-sulfolene-3-carboxylate → Compound 5 | Michael addition | Isobutylamine, mild base | Amino-substituted sulfolene |

| 2 | Compound 5 → Compound 6 | Amine protection | Boc anhydride, base | Boc-protected amine |

| 3 | Compound 6 → Compound 7 | Reduction | DIBAL-H or similar | Aldehyde formation |

| 4 | Compound 7 → Compound 8 | Grignard addition | 3,4-Dichlorophenylmagnesium bromide | Secondary alcohol |

| 5 | Compound 8 → Compound 9 | Oxidation | Dess–Martin periodinane | Ketone formation |

| 6 | Compound 9 → Compound 10 | Deprotection | TFA | Free amine ketone |

| 7 | Compound 5 → Compound 11 → Compound 12 | Hydrolysis and coupling | Hydrolysis, HATU, DIPEA | Amide derivative |

Q & A

Q. What statistical approaches are recommended for longitudinal studies assessing chronic toxicity?

- Methodology :

- Mixed-effects models : Account for inter-individual variability in repeated-measures designs.

- Survival analysis (Kaplan-Meier) : Correlate cumulative dose with adverse event incidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.